(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
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Overview
Description
BOC-NVA-OSU, also known as tert-butoxycarbonyl-L-norvaline N-hydroxysuccinimide ester, is a compound widely used in organic synthesis, particularly in peptide synthesis. It serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-NVA-OSU typically involves the reaction of tert-butoxycarbonyl-L-norvaline (BOC-NVA) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of BOC-NVA-OSU follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BOC-NVA-OSU undergoes several types of chemical reactions, including:
Substitution Reactions: The ester bond can be cleaved under acidic conditions, releasing the protected amino acid.
Coupling Reactions: It reacts with amines to form stable amide bonds, a crucial step in peptide synthesis.
Common Reagents and Conditions
Acidic Conditions: For deprotection, acids such as trifluoroacetic acid (TFA) are commonly used.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used in the coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the coupled peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
BOC-NVA-OSU has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It aids in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It finds applications in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of BOC-NVA-OSU involves the formation of a covalent bond with the amine group of an amino acid, effectively blocking its reactivity. This protection allows for selective reactions to occur at other functional groups. The protected amino acid can later be deprotected under acidic conditions, releasing the free amino acid for further reactions .
Comparison with Similar Compounds
Similar Compounds
BOC-OSU: tert-butoxycarbonyl N-hydroxysuccinimide ester, used for similar purposes in peptide synthesis.
Uniqueness
BOC-NVA-OSU is unique due to its specific application in protecting the amino group of norvaline, an amino acid. This specificity allows for the selective synthesis of peptides containing norvaline, which can be important in studying protein function and developing peptide-based therapeutics .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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